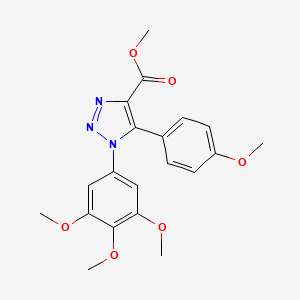
methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.
Esterification: The carboxyl group on the triazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Methoxylation: The phenyl rings are methoxylated using appropriate methoxy reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated esterification processes, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring or the ester group can yield various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is studied for its potential bioactivity. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the trimethoxyphenyl group, resulting in different reactivity and bioactivity.
1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate:
5-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but without the methyl ester group, leading to different solubility and reactivity.
Uniqueness
Methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its triazole ring and multiple methoxy groups. This structure provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also enhances its utility as a synthetic intermediate.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-8-6-12(7-9-14)18-17(20(24)29-5)21-22-23(18)13-10-15(26-2)19(28-4)16(11-13)27-3/h6-11H,1-5H3 |
InChI Key |
PLIMGILENGQOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11054677.png)

![4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11054698.png)
![Methyl 7-(4-chlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11054700.png)
![1-(4-Fluorophenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11054703.png)
![5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B11054706.png)
![{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11054708.png)
![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11054709.png)
![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11054727.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11054731.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054733.png)
![Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11054737.png)
![7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11054743.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054751.png)
